Arcaine sulfate

Description

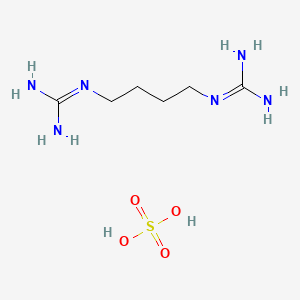

Structure

2D Structure

Propriétés

Numéro CAS |

36587-93-6 |

|---|---|

Formule moléculaire |

C6H18N6O4S |

Poids moléculaire |

270.31 g/mol |

Nom IUPAC |

1-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid |

InChI |

InChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4) |

Clé InChI |

RWTGFMPOODRXIM-UHFFFAOYSA-N |

SMILES canonique |

C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O |

Autres numéros CAS |

36587-93-6 14923-17-2 |

Numéros CAS associés |

14923-17-2 |

Origine du produit |

United States |

Foundational & Exploratory

The Dual-Edged Sword: An In-depth Technical Guide to the Mechanism of Action of Arcaine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine sulfate, a structural analog of agmatine, exerts its physiological effects through a multifaceted mechanism of action primarily centered on the modulation of two critical signaling systems: the glutamatergic system, via the N-methyl-D-aspartate (NMDA) receptor, and the nitric oxide signaling pathway, through the inhibition of nitric oxide synthase (NOS). This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling consequences, and experimental methodologies used to elucidate the complex pharmacology of this compound. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying molecular processes.

Core Mechanisms of Action

This compound's pharmacological profile is dominated by its interaction with two distinct molecular targets:

-

N-methyl-D-aspartate (NMDA) Receptor: Arcaine acts as a non-competitive antagonist of the NMDA receptor through a dual mechanism. It functions as a competitive antagonist at the polyamine binding site and also induces an open-channel block in a voltage-dependent manner.[1] This dual antagonism allows for a potent and nuanced modulation of NMDA receptor activity.

-

Nitric Oxide Synthase (NOS): Arcaine is an inhibitor of nitric oxide synthase, the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule.[2] Its inhibitory potency has been shown to be comparable to that of the well-characterized NOS inhibitor, NG-monomethyl-L-arginine (L-NMMA).[2]

Interaction with the NMDA Receptor

Arcaine's interaction with the NMDA receptor is complex, involving both allosteric modulation and direct channel blockade.

Competitive Antagonism at the Polyamine Site

The NMDA receptor possesses a distinct polyamine binding site, which modulates receptor function. Endogenous polyamines like spermine and spermidine generally potentiate NMDA receptor activity. Arcaine competitively binds to this site, thereby preventing the positive modulation by endogenous polyamines and reducing overall receptor activation.[1]

Open Channel Block

In addition to its action at the polyamine site, Arcaine physically occludes the NMDA receptor's ion channel when it is in the open state.[3] This blockade is voltage-dependent, meaning its efficacy is influenced by the cell's membrane potential. This mechanism is distinct from its interaction with the polyamine site.[3]

Downstream Signaling of NMDA Receptor Inhibition

By inhibiting NMDA receptor function, this compound can significantly impact downstream intracellular signaling cascades. The influx of Ca²⁺ through the NMDA receptor is a critical event that triggers numerous pathways. Inhibition of this influx by Arcaine can lead to:

-

Neuroprotection: In conditions of excessive glutamate release (excitotoxicity), such as during ischemia, the blockade of NMDA receptors by Arcaine can prevent neuronal cell death.

-

Modulation of Synaptic Plasticity: NMDA receptors are central to the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. By inhibiting NMDA receptor function, Arcaine can interfere with these processes.

Inhibition of Nitric Oxide Synthase (NOS)

Arcaine's second major mechanism of action is the inhibition of nitric oxide synthase.

Competition with L-arginine

NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide.[4] Arcaine, being a structural analog of L-arginine, acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the synthesis of NO.[2] There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While it is known that Arcaine inhibits brain NOS activity, specific inhibitory constants for each isoform are not well-documented in the literature.

Downstream Signaling of NOS Inhibition

The reduction in NO production due to Arcaine's inhibitory action has widespread physiological consequences:

-

Vasoconstriction: NO is a potent vasodilator. Inhibition of eNOS in blood vessels leads to reduced NO levels, resulting in vasoconstriction and an increase in blood pressure.

-

Neuromodulation: In the nervous system, NO acts as a neurotransmitter. Inhibition of nNOS can affect synaptic plasticity and other neuronal functions.

-

Immune Response: iNOS is typically expressed during an inflammatory response and produces large amounts of NO to combat pathogens. Inhibition of iNOS can modulate the inflammatory cascade.

References

- 1. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of arginine analogues on nitric oxide synthase activity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electron transfer in the nitric-oxide synthases. Characterization of L-arginine analogs that block heme iron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

Arcaine Sulfate: A Technical Guide to its Discovery, Mechanism, and Role in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine sulfate, a structural analog of agmatine, has carved a significant niche in neuroscientific research due to its dual antagonistic action on N-methyl-D-aspartate (NMDA) receptors and nitric oxide synthases (NOS). First identified as a competitive antagonist at the polyamine site of the NMDA receptor, it has been instrumental in elucidating the modulatory role of endogenous polyamines in excitatory neurotransmission. Furthermore, its inhibitory effects on NOS have provided a valuable tool for investigating the intricate signaling pathways of nitric oxide. This technical guide provides an in-depth overview of the discovery and history of this compound, its mechanisms of action, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Discovery and History

The journey of this compound in neuroscience began with the exploration of the polyamine modulatory site on the NMDA receptor. Polyamines, such as spermine and spermidine, were found to potentiate NMDA receptor activity. This led to the search for antagonists that could competitively block this effect, providing a means to study the physiological and pathological roles of this potentiation.

Timeline of Key Discoveries:

-

1990: Dr. I.J. Reynolds publishes a seminal paper identifying arcaine as a competitive antagonist of the polyamine site on the NMDA receptor.[1] This discovery provided researchers with a crucial tool to investigate the function of the polyamine site.

-

1990: Further research by Reynolds delves into the dual interactions of polyamines with the NMDA receptor, with arcaine being a key compound in these investigations.[2]

-

1994: A study by Yokoi et al. expands the known functions of arcaine, demonstrating its inhibitory activity on nitric oxide synthase (NOS) in the rat brain.[3] This established arcaine as a dual-action compound, influencing both glutamatergic and nitrergic signaling.

-

1998: Doyle and Shaw investigate the in vivo actions and antagonist activity of arcaine and other polyamine analogs, providing insights into its physiological effects.[3]

Mechanism of Action

This compound exerts its effects in the nervous system through two primary mechanisms:

NMDA Receptor Antagonism

Arcaine acts as a competitive antagonist at the polyamine binding site on the NMDA receptor complex.[1] This site is distinct from the glutamate and glycine binding sites and the ion channel pore itself. By binding to the polyamine site, arcaine prevents the positive modulation of the receptor by endogenous polyamines like spermine and spermidine. This leads to a reduction in NMDA receptor-mediated currents in a voltage-dependent manner.[3] Interestingly, some studies suggest that arcaine's inhibitory action may also involve an open channel block mechanism, independent of the polyamine site.[4]

Nitric Oxide Synthase (NOS) Inhibition

Arcaine has been shown to inhibit the activity of nitric oxide synthase, the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine.[3] As an arginine analog, arcaine likely competes with L-arginine for the substrate-binding site on the enzyme. By inhibiting NOS, arcaine reduces the production of NO, a critical signaling molecule involved in numerous physiological and pathological processes in the brain, including synaptic plasticity, neurotoxicity, and cerebral blood flow.

Quantitative Data

The following tables summarize the key quantitative data regarding the bioactivity of this compound.

Table 1: NMDA Receptor Antagonist Activity of this compound

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| IC₅₀ | 4.52 ± 0.93 µM | Rat Brain Membranes | Inhibition of basal [³H]TCP binding | [5] |

| Kᵢ | 14.8 µM | Rat Cerebral Cortex | Spermidine-potentiated [³H]MK-801 binding | [6] |

| K₋₁ (unbinding rate) | 1.8 x 10⁴ sec⁻¹ | Cultured Rat Hippocampal Neurons | Single-channel recording | [4] |

| K₊₁ (binding rate) | 4.4 x 10⁸ M⁻¹sec⁻¹ | Cultured Rat Hippocampal Neurons | Single-channel recording | [4] |

| K₋₁ (unbinding rate) | 1.8 x 10⁴ sec⁻¹ | Cultured Rat Hippocampal Neurons | Single-channel recording | [4] |

| K₊₁ (binding rate) | 4.4 x 10⁸ M⁻¹sec⁻¹ | Cultured Rat Hippocampal Neurons | Single-channel recording | [4] |

Table 2: Nitric Oxide Synthase (NOS) Inhibitory Activity of this compound

| Parameter | Effect | Species/Tissue | Experimental Condition | Reference |

| NOS Activity | Inhibition | Rat Brain | In vitro assay | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

[³H]MK-801 Binding Assay for NMDA Receptor Antagonism

This assay is used to determine the affinity of arcaine for the NMDA receptor channel and its ability to competitively inhibit the binding of the open channel blocker [³H]MK-801.

Materials:

-

Rat brain membranes (cortical or hippocampal)

-

[³H]MK-801 (radioligand)

-

This compound (test compound)

-

Spermidine (polyamine agonist)

-

Glutamate and Glycine (NMDA receptor co-agonists)

-

Tris-HCl buffer (pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Reaction: In a final volume of 500 µL, incubate the washed brain membranes with a fixed concentration of [³H]MK-801, glutamate, and glycine.

-

Competition Assay: To determine the IC₅₀ of arcaine, add varying concentrations of this compound to the incubation mixture.

-

Incubation: Incubate the reaction tubes at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Rapidly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound [³H]MK-801 using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled MK-801) from total binding. Plot the percentage of specific binding against the log concentration of arcaine to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of arcaine to inhibit the enzymatic activity of NOS by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

-

Rat brain homogenate (source of NOS)

-

[³H]L-arginine (radiolabeled substrate)

-

This compound (test compound)

-

NADPH, CaCl₂, Calmodulin, Tetrahydrobiopterin (cofactors)

-

HEPES buffer (pH 7.4)

-

Dowex AG 50WX-8 resin (sodium form)

-

Scintillation counter

Protocol:

-

Enzyme Preparation: Homogenize rat brain tissue in ice-cold HEPES buffer containing protease inhibitors. Centrifuge the homogenate to obtain a supernatant containing the cytosolic NOS.

-

Reaction Mixture: Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin.

-

Inhibition Assay: Pre-incubate the enzyme preparation with varying concentrations of this compound for a specified time.

-

Enzymatic Reaction: Initiate the reaction by adding [³H]L-arginine to the reaction mixture. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.

-

Separation of [³H]L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will pass through.

-

Quantification: Collect the eluate and measure the amount of [³H]L-citrulline using a scintillation counter.

-

Data Analysis: Calculate the percentage of NOS inhibition for each concentration of arcaine and determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the effect of arcaine on NMDA receptor-mediated ion currents in individual neurons.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Extracellular solution containing NMDA, glycine, and varying concentrations of this compound

-

Intracellular solution for the patch pipette

Protocol:

-

Cell Preparation: Plate and culture primary neurons on coverslips.

-

Patch Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: Approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

-

Voltage Clamp: Clamp the membrane potential of the neuron at a holding potential (e.g., -60 mV).

-

Drug Application: Perfuse the neuron with an extracellular solution containing NMDA and glycine to elicit an inward current. After a stable baseline current is established, apply the same solution containing different concentrations of this compound.

-

Data Recording: Record the changes in the NMDA-evoked current in the presence of arcaine.

-

Data Analysis: Measure the peak amplitude of the inward current before and after arcaine application. Plot the percentage of inhibition against the concentration of arcaine to determine the dose-response relationship and the IC₅₀ value. The voltage-dependence of the block can be assessed by repeating the experiment at different holding potentials.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols.

Caption: NMDA Receptor Signaling Pathway and the Action of this compound.

Caption: Nitric Oxide Synthesis Pathway and Inhibition by this compound.

Caption: Workflow for the [³H]MK-801 Radioligand Binding Assay.

Conclusion

This compound remains a cornerstone tool in neuropharmacology. Its dual action as a competitive antagonist of the NMDA receptor polyamine site and an inhibitor of nitric oxide synthase provides a unique pharmacological profile for dissecting the complex interplay between glutamatergic and nitrergic signaling in the central nervous system. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to further our understanding of synaptic transmission, plasticity, and the molecular basis of neurological disorders.

References

- 1. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arcaine uncovers dual interactions of polyamines with the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 4. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competitive inhibition of magnesium-induced [3H]N-(1-[thienyl] cyclohexyl)piperidine binding by arcaine: evidence for a shared spermidine-magnesium binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding studies reveal agmatine is a more selective antagonist for a polyamine-site on the NMDA receptor than arcaine or ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological functions of Arcaine sulfate in vitro

An In-Depth Technical Guide on the Core Biological Functions of Arcaine Sulfate In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic chemical compound, structurally an N,N'-1,4-butanediylbisguanidine sulfate, that has become a valuable pharmacological tool in neuroscience and related fields. It is primarily recognized for its dual action as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of nitric oxide synthase (NOS).[1] Its ability to interact with the polyamine modulatory site on the NMDA receptor makes it particularly useful for dissecting the complex mechanisms of glutamatergic neurotransmission. This guide provides a comprehensive overview of the core in vitro biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of its mechanisms of action.

Core Biological Functions and Mechanisms of Action

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The most extensively documented in vitro function of Arcaine is its role as an antagonist of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Arcaine exhibits a complex, multi-faceted mechanism of inhibition.

-

Competitive Antagonism at the Polyamine Site: Arcaine acts as a competitive antagonist at the polyamine binding site on the NMDA receptor complex.[1][2] Polyamines, such as spermine and spermidine, are endogenous molecules that normally potentiate NMDA receptor activity. By competitively binding to this site, Arcaine prevents this potentiation.[2] Studies using [3H]MK-801 binding have shown that Arcaine competitively reduces the enhancement of binding produced by polyamines and certain divalent cations like Sr++.[3]

-

Open-Channel Block: Independent of its action at the polyamine site, Arcaine also functions as an open-channel blocker of the NMDA receptor.[4] This mechanism involves the physical occlusion of the ion channel pore once it has been opened by the binding of glutamate and a co-agonist (glycine or D-serine). This block is strongly voltage-dependent, meaning its efficacy is influenced by the membrane potential, and it is almost completely relieved at positive holding potentials.[4] This action is mechanistically similar to the block induced by Mg2+ and dizocilpine (MK-801), and Arcaine has been shown to interact competitively with dizocilpine within the channel pore.[4]

Nitric Oxide Synthase (NOS) Inhibition

Arcaine is also characterized as an inhibitor of nitric oxide synthase (NOS), the family of enzymes responsible for synthesizing the signaling molecule nitric oxide (NO) from L-arginine.[1] NO plays crucial roles in neurotransmission, vasodilation, and immune responses. The inhibition of NOS by Arcaine adds another layer to its pharmacological profile, as the NMDA receptor and NOS pathways are often functionally linked in neuronal signaling.[5] While characterized as a NOS inhibitor, detailed in vitro studies specifying its potency and selectivity towards different NOS isoforms (nNOS, eNOS, iNOS) are less commonly cited than its NMDA receptor activity.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of this compound's in vitro activity reported in the literature.

| Parameter | Value | Context | Source |

| IC₅₀ (NMDA Receptor Antagonism) | 9.13 µM | General NMDA receptor antagonism. | |

| IC₅₀ (NMDA/Glycine Current) | 60.1 µM | Inhibition of inward currents in Xenopus laevis oocytes expressing rat NMDA receptors. | |

| Binding Rate (k_on) | 4.4 x 10⁸ M⁻¹ sec⁻¹ | Rate of binding for open channel block of the NMDA receptor. | [4] |

| Unbinding Rate (k_off) | 1.8 x 10⁴ sec⁻¹ | Rate of unbinding for open channel block of the NMDA receptor. | [4] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the in vitro functions of this compound.

Protocol 1: NMDA Receptor Binding Assay using [³H]MK-801

This assay quantifies the interaction of Arcaine with the NMDA receptor, particularly its effect on the binding of the open-channel blocker [³H]MK-801 (dizocilpine).

Objective: To determine if Arcaine competitively antagonizes the polyamine site and/or allosterically modulates MK-801 binding.

Materials:

-

Well-washed rat brain membranes (cortical or hippocampal)

-

[³H]MK-801 (radioligand)

-

This compound

-

Spermidine or Spermine (polyamine agonist)

-

Glutamate and Glycine (NMDA receptor co-agonists)

-

Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Unlabeled MK-801 or Phencyclidine (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail and counter

Methodology:

-

Membrane Preparation: Homogenize fresh or frozen rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash multiple times to remove endogenous ligands, and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In test tubes, combine the rat brain membranes (50-100 µg protein), glutamate (10 µM), and glycine (10 µM) to activate the NMDA receptors.

-

Compound Addition: Add varying concentrations of this compound. To test for competitive antagonism at the polyamine site, run parallel experiments with a fixed concentration of spermidine.

-

Radioligand Binding: Add [³H]MK-801 (e.g., 1-5 nM) to all tubes to initiate the binding reaction. For determining non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM) to a separate set of tubes.

-

Incubation: Incubate the mixture at room temperature for 2-4 hours to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine IC₅₀ or Kᵢ values for Arcaine.

Protocol 2: Whole-Cell Electrophysiology for Open-Channel Block Analysis

This protocol directly measures the effect of Arcaine on NMDA receptor-mediated currents in neurons.

Objective: To characterize the voltage-dependent open-channel block of NMDA receptors by Arcaine.

Materials:

-

Cultured neurons (e.g., rat hippocampal or cortical neurons)

-

Patch-clamp rig with amplifier and data acquisition system

-

External solution (e.g., HEPES-buffered saline containing Mg²⁺-free solution to prevent native voltage-dependent block)

-

Internal pipette solution (e.g., CsF or CsCl-based to block K⁺ channels)

-

NMDA (N-methyl-D-aspartate) and Glycine

-

This compound

Methodology:

-

Cell Culture: Plate primary neurons on glass coverslips and culture for 10-14 days to allow for mature expression of synaptic receptors.

-

Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

-

Patching: Using a borosilicate glass micropipette filled with the internal solution, form a high-resistance (>1 GΩ) seal with the membrane of a neuron (giga-seal). Rupture the membrane patch to achieve the whole-cell configuration.

-

Current Measurement: Clamp the cell at a negative holding potential (e.g., -60 mV). Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

Arcaine Application: Once a stable baseline NMDA-evoked current is established, co-apply varying concentrations of this compound with the NMDA/glycine solution and record the resulting inhibition of the current.

-

Voltage-Dependence Analysis: To test for voltage dependence, repeat the NMDA and Arcaine application at a range of holding potentials (e.g., from -80 mV to +40 mV).

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of Arcaine at each concentration and voltage. Plot the fractional block versus Arcaine concentration to determine the IC₅₀. Analyze the current-voltage (I-V) relationship to confirm voltage-dependent block.

Mandatory Visualizations

Conclusion

In vitro, this compound presents as a specific and potent modulator of key signaling pathways in the central nervous system. Its well-characterized dual-mode antagonism of the NMDA receptor—both at the polyamine site and within the ion channel—makes it an invaluable tool for probing the nuances of glutamatergic signaling. Furthermore, its inhibitory action on nitric oxide synthase provides an additional mechanism through which it can influence cellular physiology. For researchers in neuroscience and drug development, this compound remains a critical compound for investigating synaptic function, excitotoxicity, and the intricate interplay between the glutamate and nitric oxide signaling pathways.

References

- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 2. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arcaine uncovers dual interactions of polyamines with the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Arcaine Sulfate: A Technical Guide to its Synonyms, Mechanisms, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine sulfate is a potent pharmacological tool extensively utilized in neuroscience research. Chemically identified as 1,4-Diguanidinobutane sulfate, it is a well-characterized antagonist of the polyamine site on the N-methyl-D-aspartate (NMDA) receptor. Furthermore, it exhibits inhibitory activity against nitric oxide synthase (NOS). This technical guide provides a comprehensive overview of this compound, including its nomenclature, key physicochemical properties, and a detailed examination of its mechanisms of action. This document summarizes critical quantitative data from various studies and outlines the fundamental experimental protocols used to characterize its interactions with the NMDA receptor and NOS. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular pharmacology.

Nomenclature and Chemical Properties

This compound is known by several synonyms and alternative names in scientific literature and chemical databases. A clear understanding of its nomenclature is crucial for accurate literature searches and experimental design.

Table 1: Synonyms and Alternative Names for this compound

| Identifier Type | Value | Source |

| Common Name | This compound | --- |

| Synonym | 1,4-Diguanidinobutane sulfate salt | [1][2][3] |

| Synonym | N,N'-1,4-Butanediylbisguanidine sulfate | [4][5][6] |

| IUPAC Name | 2-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid | [7] |

| CAS Number | 14923-17-2 | [1][2][3][4][5][7][8][9] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₆N₆·H₂SO₄ | [2][4][5][6] |

| Molecular Weight | 270.31 g/mol | [1][2][4][5][6][9] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water (25 mM) | [6] |

Mechanism of Action: NMDA Receptor Antagonism

This compound's primary and most studied mechanism of action is its competitive antagonism at the polyamine binding site of the NMDA receptor. The NMDA receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. The polyamine site is a modulatory site on the receptor complex that, when activated by endogenous polyamines like spermine and spermidine, potentiates receptor activity.

Arcaine competitively inhibits the binding of these polyamines, thereby reducing the NMDA receptor's response to agonists. This inhibitory effect has been quantified in numerous studies using various experimental paradigms.

Table 3: Quantitative Data on this compound's NMDA Receptor Antagonist Activity

| Parameter | Value | Experimental System | Source |

| IC₅₀ | 9.13 µM | Antagonism of NMDA receptor | [1][2] |

| IC₅₀ | 60.1 µM | Inhibition of NMDA and glycine-induced inward currents | Xenopus laevis oocytes expressing rat NMDA receptors |

| K | 61 µM (at -60 mV) | Voltage-dependent block of NMDA-evoked inward currents | Cultured rat hippocampal neurons |

Signaling Pathway of NMDA Receptor Modulation by Arcaine

The following diagram illustrates the canonical NMDA receptor signaling pathway and the modulatory role of the polyamine site where Arcaine exerts its antagonistic effects.

Caption: NMDA receptor signaling and Arcaine's site of action.

Mechanism of Action: Nitric Oxide Synthase Inhibition

In addition to its effects on the NMDA receptor, this compound is also recognized as an inhibitor of nitric oxide synthase (NOS). NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and the immune response. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Arcaine's inhibitory action on NOS adds another layer to its pharmacological profile, which can be relevant in experimental contexts where both NMDA receptor and NO signaling are intertwined.

Nitric Oxide Synthesis Pathway and Inhibition by Arcaine

The diagram below outlines the basic pathway of nitric oxide synthesis and indicates the inhibitory action of Arcaine.

Caption: Nitric oxide synthesis pathway and its inhibition by Arcaine.

Experimental Protocols

The characterization of this compound's pharmacological properties relies on a variety of in vitro and in vivo experimental techniques. Below are outlines of the key methodologies.

[³H]MK-801 Radioligand Binding Assay

This assay is used to study the interaction of compounds with the NMDA receptor channel. MK-801 is a non-competitive antagonist that binds to the open channel. The binding of [³H]MK-801 is enhanced by NMDA receptor agonists and potentiators (like polyamines) and inhibited by antagonists.

Methodology Outline:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Incubation: Incubate the membrane preparation with [³H]MK-801 in the presence of glutamate and glycine (to open the channel).

-

Competition Binding: To determine the affinity of Arcaine, perform competitive binding experiments by adding increasing concentrations of this compound to the incubation mixture.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

-

Data Analysis: Analyze the data to calculate the IC₅₀ value of Arcaine, which can then be converted to a Ki (inhibition constant).

Caption: Workflow for [³H]MK-801 Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane of a single neuron, providing detailed information about the functional effects of Arcaine on NMDA receptor activity.

Methodology Outline:

-

Cell Preparation: Use cultured neurons or acute brain slices.

-

Recording Setup: Position a glass micropipette filled with an internal solution onto the surface of a neuron and form a high-resistance "giga-seal".

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

-

Current Recording: Clamp the cell membrane at a specific voltage (e.g., -60 mV) and record the currents elicited by the application of NMDA and glycine.

-

Drug Application: Apply this compound at various concentrations to the extracellular solution and measure the resulting inhibition of the NMDA-evoked currents.

-

Data Analysis: Construct concentration-response curves to determine the potency (e.g., IC₅₀) and mechanism (e.g., voltage-dependence) of Arcaine's inhibitory effect.

Nitric Oxide Synthase (NOS) Activity Assay

NOS activity is typically measured by monitoring the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide.

Methodology Outline (Citrulline Conversion Assay):

-

Enzyme Source Preparation: Prepare a homogenate from a tissue of interest or use a purified NOS enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing L-[³H]arginine and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin).

-

Incubation: Add the enzyme preparation to the reaction mixture, with and without varying concentrations of this compound, and incubate at 37°C.

-

Stopping the Reaction: Terminate the reaction by adding a stop buffer.

-

Separation: Separate the radiolabeled L-citrulline from the unreacted L-[³H]arginine using an ion-exchange resin.

-

Quantification: Measure the radioactivity of the L-[³H]citrulline produced using a scintillation counter.

-

Data Analysis: Calculate the NOS activity and the inhibitory effect of Arcaine.

Conclusion

This compound is a valuable pharmacological agent for the study of NMDA receptor and nitric oxide signaling. Its well-defined antagonistic action at the polyamine site of the NMDA receptor, coupled with its inhibitory effects on NOS, makes it a useful tool for dissecting the roles of these pathways in various physiological and pathological processes. The experimental protocols outlined in this guide provide a foundation for the continued investigation of Arcaine's mechanisms and potential therapeutic applications. A thorough understanding of its multiple targets and the use of appropriate experimental controls are essential for the accurate interpretation of research findings.

References

- 1. researchgate.net [researchgate.net]

- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Modulation of the NMDA receptor by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Extracellular Modulation of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

- 9. docs.axolbio.com [docs.axolbio.com]

An In-depth Technical Guide to the Safety and Handling of Agmatine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agmatine, a naturally occurring biogenic amine derived from the decarboxylation of L-arginine, has garnered significant interest within the scientific community for its neuromodulatory and neuroprotective properties.[1][2][3] It is being investigated for its potential therapeutic applications in a range of neurological and psychiatric disorders.[4][5] This guide provides a comprehensive overview of the safety, handling, and experimental considerations for agmatine sulfate, the salt form commonly used in research.

Chemical and Physical Properties

Agmatine sulfate is a white to off-white powder.[6] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | (4-Aminobutyl)guanidinium sulfate; 1-Amino-4-guanidinobutane sulfate salt; N-(4-Aminobutyl)guanidine sulfate salt | [7] |

| CAS Number | 2482-00-0 | [1] |

| Molecular Formula | C5H16N4O4S | [6] |

| Molecular Weight | 228.27 g/mol | [6] |

| Melting Point | 234-238°C | [6] |

| Solubility | Water: 50 mg/mL; Ethanol: Insoluble | [6] |

| Storage Temperature | Deep freeze (below -20°C) | [7] |

Safety and Handling

While agmatine sulfate is considered relatively safe, particularly for oral administration, proper handling procedures are essential in a laboratory setting to minimize exposure and potential risks.[1]

Hazard Identification

Agmatine sulfate may cause eye, skin, and respiratory tract irritation.[7] It may be harmful if swallowed, inhaled, or absorbed through the skin.[7] The toxicological properties of this material have not been fully investigated.[7]

Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment should be worn when handling agmatine sulfate:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][7]

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[4][7]

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, use a NIOSH/MSHA-approved respirator.[7]

Handling and Storage

-

Handling: Use with adequate ventilation and minimize dust generation.[7] Avoid contact with eyes, skin, and clothing.[7] Wash thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[7] For long-term storage, it is recommended to store below -20°C.[7]

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [6][7] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists. | [6][7] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [6][7] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [7] |

Spills and Disposal

-

Spills: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions. Provide ventilation.[7]

-

Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[4]

Toxicological Data

The toxicological profile of agmatine sulfate is not yet fully characterized. However, available data from preclinical and clinical studies suggest a good safety profile, especially with oral administration.

| Metric | Value | Species | Route | Reference |

| Oral TDLo | 30 mg/kg | Rat | Oral | [8] |

| Subcutaneous TDLo | 40 mg/kg | Rat | Subcutaneous | [8] |

Mechanism of Action and Signaling Pathways

Agmatine exerts its effects through a complex mechanism involving multiple targets. It is known to be an endogenous neuromodulator that can interact with various receptors and signaling pathways.[2]

Key mechanisms of action include:

-

NMDA Receptor Antagonism: Agmatine can block NMDA receptors, which may contribute to its neuroprotective effects.[1][4]

-

Imidazoline Receptor Agonism: It acts as an agonist at imidazoline receptors.[7]

-

Nitric Oxide (NO) Synthase (NOS) Inhibition: Agmatine can inhibit all isoforms of NOS, thereby modulating NO levels in the brain.[1]

-

Modulation of other Neurotransmitter Systems: It can also interact with α2-adrenergic, serotonergic, and opioid receptors.[2][10]

Below are diagrams illustrating some of the key signaling pathways modulated by agmatine.

Caption: Agmatine's neuroprotective signaling pathways.

Caption: Agmatine's antidepressant-like signaling cascade.

Experimental Protocols

The following are generalized methodologies for common in vitro and in vivo experiments involving agmatine sulfate, based on published literature. Researchers should adapt these protocols to their specific experimental needs.

In Vitro Study: Neuroprotection Assay

Objective: To assess the neuroprotective effects of agmatine sulfate against excitotoxicity in primary cortical neurons.

Methodology:

-

Cell Culture: Culture primary cortical neurons from embryonic day 18 rat pups. Plate cells on poly-D-lysine-coated plates and maintain in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Agmatine Sulfate Preparation: Prepare a stock solution of agmatine sulfate in sterile, deionized water. Further dilute to desired concentrations in the cell culture medium.

-

Treatment: After 7 days in vitro, pre-treat the neurons with various concentrations of agmatine sulfate for 24 hours.

-

Induction of Excitotoxicity: Expose the neurons to a neurotoxic concentration of glutamate (e.g., 100 µM) for 1 hour in the presence of agmatine sulfate.

-

Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay 24 hours after the glutamate exposure.

-

Data Analysis: Compare the viability of neurons treated with agmatine sulfate and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

In Vivo Study: Antidepressant-like Effects in Mice

Objective: To evaluate the antidepressant-like effects of agmatine sulfate using the forced swim test (FST) in mice.

Methodology:

-

Animals: Use male C57BL/6 mice, housed under standard laboratory conditions with ad libitum access to food and water.

-

Agmatine Sulfate Administration: Dissolve agmatine sulfate in saline and administer orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). Administer a vehicle control (saline) to the control group.

-

Forced Swim Test (FST): 30-60 minutes after administration, place each mouse individually into a glass cylinder filled with water (25°C) for a 6-minute session. Record the duration of immobility during the last 4 minutes of the test.

-

Data Analysis: Compare the immobility time of the agmatine sulfate-treated groups with the control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Caption: General experimental workflows for agmatine sulfate.

Conclusion

Agmatine sulfate is a promising research compound with a favorable safety profile for oral administration. Adherence to standard laboratory safety protocols is crucial to ensure the well-being of researchers. The information provided in this guide is intended to serve as a comprehensive resource for the safe and effective use of agmatine sulfate in a research setting. As with any chemical, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Agmatine : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Molecular and Metabolic Influence of Long Term Agmatine Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Role of Agmatine in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nutracapusa.com [nutracapusa.com]

- 6. Agmatine produces antidepressant-like effects by activating AMPA receptors and mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to Arcaine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental contexts of arcaine sulfate. The information is intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound is a well-characterized compound, recognized for its role as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It also exhibits inhibitory effects on nitric oxide synthase (NOS).[2] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 270.31 g/mol | [2] |

| Molecular Formula | C₆H₁₆N₆·H₂SO₄ | [2] |

| Alternate Names | 1,4-Diguanidinobutane sulfate salt | [1] |

| Appearance | White to off-white crystalline powder | Chem-Impex |

| Melting Point | >280 °C | Sigma-Aldrich |

| Solubility | Soluble in water (25mM) | Hello Bio |

Mechanism of Action: NMDA Receptor Antagonism

This compound's primary mechanism of action is the blockade of the NMDA receptor ion channel. It functions as a competitive antagonist at the polyamine binding site and as a voltage-dependent open-channel blocker.[3] This means that arcaine enters and occludes the ion channel pore when the receptor is in its open state, preventing the influx of calcium ions. The strength of this block is dependent on the transmembrane voltage.[3]

Inhibition of Nitric Oxide Synthase

In addition to its effects on the NMDA receptor, this compound is also known to be an inhibitor of nitric oxide synthase (NOS).[2] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including neurotransmission and vasodilation. The inhibition of NOS by this compound suggests its potential to modulate NO-dependent signaling pathways.

Experimental Protocols

a. Synthesis of 1,4-Diguanidinobutane Sulfate (this compound)

A plausible synthesis route for this compound involves the guanylation of a diamine precursor. A generalized workflow is presented below.

b. Quantification of this compound using RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the quantification of this compound. A general protocol would involve the following steps:

-

Standard Preparation : Prepare a stock solution of high-purity this compound in an appropriate solvent (e.g., water) and create a series of dilutions to generate a calibration curve.

-

Sample Preparation : Dissolve the sample containing this compound in the mobile phase and filter it through a 0.22 µm syringe filter.

-

Chromatographic Conditions :

-

Column : C18 column (e.g., 4.6 x 250 mm).

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized.

-

Flow Rate : Typically 1 mL/min.

-

Detection : UV detection at a wavelength determined by the UV spectrum of this compound.

-

Injection Volume : 20 µL.

-

-

Analysis : Inject the standards and samples. Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

c. Investigating NMDA Receptor Antagonism via Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is a powerful tool to study the effects of this compound on NMDA receptor-mediated currents in cultured neurons.

-

Cell Culture : Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.

-

Recording Setup : Use a patch-clamp amplifier and data acquisition system.

-

Solutions :

-

External Solution : A physiological salt solution containing agonists for the NMDA receptor (e.g., NMDA and glycine) and blockers for other channels.

-

Internal Solution : A solution mimicking the intracellular ionic composition, loaded into the patch pipette.

-

-

Procedure :

-

Obtain a whole-cell recording from a neuron.

-

Apply the external solution containing NMDA and glycine to evoke an inward current.

-

Co-apply this compound with the agonists to observe the inhibition of the NMDA receptor-mediated current.

-

Vary the holding potential to study the voltage-dependent nature of the block.

-

-

Data Analysis : Measure the peak current amplitude in the absence and presence of this compound to determine the extent of inhibition and calculate parameters such as the IC₅₀.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 3. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Agmatine Sulfate

Disclaimer: The initial query for "arcaine sulfate" did not yield significant results and is likely a misspelling. This document focuses on agmatine sulfate , a structurally related and extensively researched compound.

This technical guide provides a comprehensive overview of the solubility of agmatine sulfate in water and other common solvents, intended for researchers, scientists, and professionals in drug development. The guide details solubility data, experimental protocols for solubility determination, and relevant biological pathways.

Solubility of Agmatine Sulfate

Agmatine sulfate is a white to off-white crystalline solid.[1] Its solubility can be influenced by factors such as the solvent used for crystallization, residual solvent content, polymorphism, and the temperature of the solvent.[2] Warming and sonication can facilitate the dissolution process.[2][3]

The following table summarizes the available quantitative and qualitative solubility data for agmatine sulfate in various solvents.

| Solvent | Solubility | Concentration (mM) | Notes | Source(s) |

| Water | ≥ 100 mg/mL | 438.08 mM | Saturation unknown. | [1][3] |

| ≥ 55.6 mg/mL | - | [4] | ||

| 50 mg/mL | - | |||

| 3.61 mg/mL | - | Predicted value. | [5] | |

| Soluble / Easily Soluble | - | Qualitative description. | [6][7][8] | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | - | Aqueous solutions in PBS are not recommended for storage beyond one day. | [9] |

| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL | - | Described as insoluble or slightly soluble. | [1][3] |

| Soluble | - | Contradictory finding from another vendor. | [2] | |

| Insoluble | - | [4] | ||

| Ethanol (Alcohol) | Nearly Insoluble / Insoluble | - | [4][6][8][10] |

Experimental Protocols for Solubility Determination

While specific, detailed protocols for agmatine sulfate solubility are not extensively published, a standard methodology such as the shake-flask method can be employed. The quantification of dissolved agmatine sulfate can then be achieved using established analytical techniques like HPLC or LC-MS/MS.[11][12]

This protocol outlines a general procedure for determining the equilibrium solubility of agmatine sulfate.

-

Preparation: Add an excess amount of agmatine sulfate to a known volume of the desired solvent (e.g., water, DMSO) in a sealed container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator can be used.

-

Phase Separation: After equilibration, allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of agmatine sulfate.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Several methods are suitable for the quantification of agmatine in solution:

-

High-Performance Liquid Chromatography (HPLC): Agmatine can be quantified by HPLC, often involving pre-column derivatization with a fluorescent tag like 7-fluoro-4-nitrobenzoxadiazole (NBD-F) followed by fluorescence detection.[13]

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and selective method for quantifying agmatine in complex biological matrices. It often involves isotope dilution with a labeled internal standard.[12]

-

UV-Visible Spectrophotometry: This method involves the formation of a complex between agmatine and a reagent like o-phthaldialdehyde (OPA), which can be measured spectrophotometrically.[14]

The following diagram illustrates a general workflow for determining solubility.

Relevant Signaling and Metabolic Pathways

Agmatine is a neuromodulator with activity at multiple molecular targets.[15][16] It is synthesized from arginine via the enzyme arginine decarboxylase and is metabolized to putrescine by agmatinase.[15][16]

Agmatine has been shown to modulate various signaling pathways. For instance, in microglia, it can suppress glycolysis by inhibiting the PI3K/Akt/mTOR/HIF-1α signaling pathway, which is often activated under pro-inflammatory conditions.[17][18]

Furthermore, agmatine interacts with several receptor systems, including:

-

NMDA receptors: Functions as an antagonist.[9]

-

Nitric Oxide Synthase (NOS): Acts as a competitive inhibitor of NOS isoenzymes.[1][19]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Agmatine sulfate | CAS:2482-00-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. apexbt.com [apexbt.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. parchem.com [parchem.com]

- 7. compoundsolutions.com [compoundsolutions.com]

- 8. Agmatine sulfate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Agmatine sulfate CAS#: 2482-00-0 [m.chemicalbook.com]

- 11. Biodistribution of Agmatine to Brain and Spinal Cord after Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of agmatine using isotope dilution UPLC-tandem mass spectrometry: application to the characterization of the arginine decarboxylase pathway in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Agmatine suppresses glycolysis via the PI3K/Akt/mTOR/HIF-1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Agmatine suppresses glycolysis via the PI3K/Akt/mTOR/HIF‐1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. glpbio.com [glpbio.com]

Arcaine Sulfate: A Technical Review of its Effects on NMDA Receptors and Nitric Oxide Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arcaine sulfate, a structural analog of agmatine, has garnered significant interest in the scientific community for its distinct pharmacological properties. Primarily recognized as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, it also exhibits inhibitory effects on nitric oxide synthase (NOS). This dual activity makes this compound a valuable tool for dissecting the complex interplay between glutamatergic neurotransmission and nitric oxide signaling pathways. This in-depth technical guide synthesizes the current body of literature on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the literature regarding the effects of this compound.

| Parameter | Value | Experimental System | Reference |

| NMDA Receptor Blockade | |||

| Dissociation Constant (KD) | 61 µM (at -60 mV) | NMDA-evoked inward currents in cultured rat hippocampal neurons | [1] |

| Binding Rate Constant | 4.4 x 108 M-1s-1 | Single-channel recordings in cultured rat hippocampal neurons | [1] |

| Unbinding Rate Constant | 1.8 x 104 s-1 | Single-channel recordings in cultured rat hippocampal neurons | [1] |

| NMDA Receptor Subtype Selectivity | |||

| Inhibition | ~90% (at 200 µM) | Equipotent inhibition across different NMDA receptor channel types | [2] |

| Nitric Oxide Synthase Inhibition | |||

| Activity | Comparable to L-NG-monomethylarginine (L-NMMA) | Rat brain nitric oxide synthase |

Core Mechanisms of Action

This compound exerts its effects through two primary mechanisms: modulation of the NMDA receptor and inhibition of nitric oxide synthase.

NMDA Receptor Antagonism

Arcaine's interaction with the NMDA receptor is multifaceted. It acts as a competitive antagonist at the polyamine binding site , a modulatory site on the receptor complex that potentiates receptor function when activated by endogenous polyamines like spermine and spermidine[3][4]. By competing with these endogenous ligands, Arcaine reduces the overall activity of the NMDA receptor.

Furthermore, Arcaine functions as an open channel blocker of the NMDA receptor[1]. This means it physically enters and occludes the ion channel pore when the receptor is in its open, activated state. This blockade is voltage-dependent , becoming more pronounced at negative membrane potentials and being relieved at positive potentials[1]. This voltage dependency suggests that the Arcaine binding site within the channel senses a significant portion of the transmembrane electric field[1]. Studies indicate that this compound exhibits equipotent inhibition across different NMDA receptor subtypes at a concentration of 200 µM, suggesting a lack of significant subtype selectivity at this dose[2].

Nitric Oxide Synthase Inhibition

This compound also functions as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine. Studies have shown that Arcaine can inhibit NOS activity in the rat brain to a degree comparable to that of the well-established NOS inhibitor, L-NG-monomethylarginine (L-NMMA). This inhibition of NO production adds another layer to the pharmacological profile of Arcaine, as NO is a critical signaling molecule involved in numerous physiological processes, including synaptic plasticity and neurotoxicity.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on the methodology described by Donevan et al. (1992) for recording NMDA-evoked currents in cultured rat hippocampal neurons[1].

1. Cell Culture:

-

Primary hippocampal neurons are cultured from embryonic day 18 rat fetuses.

-

Neurons are plated on poly-L-lysine-coated glass coverslips.

2. Electrophysiological Recording:

-

External Solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 1 CaCl₂, and 0.001 glycine, pH 7.4.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 HEPES, 11 EGTA, 2 MgCl₂, 1 CaCl₂, 2 ATP, pH 7.4.

-

Recordings are performed in the whole-cell configuration at a holding potential of -60 mV.

-

NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 100 µM).

-

This compound is applied via the external solution at various concentrations to determine its effect on the NMDA-evoked currents.

[³H]MK-801 Binding Assay

This protocol is based on the methodology described by Reynolds (1990) to assess the competitive interaction of Arcaine at the polyamine site[4].

1. Membrane Preparation:

-

Rat forebrain tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.

2. Binding Assay:

-

Membrane preparations are incubated with [³H]MK-801, a radiolabeled open channel blocker of the NMDA receptor.

-

To assess the effect on the polyamine site, incubations are performed in the presence of a fixed concentration of an NMDA receptor agonist (e.g., glutamate) and a polyamine (e.g., spermidine) to stimulate [³H]MK-801 binding.

-

Increasing concentrations of this compound are added to compete with the polyamine for binding to its site.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NMDA receptor channel blocker (e.g., phencyclidine).

-

The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

Conclusion

This compound is a valuable pharmacological tool with a well-characterized dual mechanism of action, inhibiting both NMDA receptors and nitric oxide synthase. Its competitive antagonism at the polyamine site and voltage-dependent open channel block of the NMDA receptor provide researchers with a means to modulate glutamatergic signaling with specificity. The additional inhibition of NOS further expands its utility in studies where the interplay between these two pathways is of interest. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for the design and interpretation of future research aimed at elucidating the therapeutic potential of targeting these pathways in various neurological and pathological conditions.

References

- 1. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two de novo GluN2B mutations affect multiple NMDAR-functions and instigate severe pediatric encephalopathy | eLife [elifesciences.org]

- 3. 魁蛤素 硫酸盐 | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Arcaine Sulfate: Application Notes and Protocols for NMDA Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of arcaine sulfate as a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. Detailed protocols for key in vitro experiments are provided to facilitate the investigation of its mechanism of action and pharmacological properties.

Introduction

This compound is a guanidinium compound that acts as a non-competitive antagonist of the NMDA receptor. It exhibits a distinct mechanism of action, functioning as an open-channel blocker and interacting with the polyamine modulatory site on the receptor complex. This property makes it a valuable tool for studying the physiological and pathological roles of NMDA receptor signaling. Understanding its interaction with the NMDA receptor is crucial for neuroscience research and the development of novel therapeutics targeting glutamatergic neurotransmission.

Mechanism of Action

This compound exerts its antagonistic effect on the NMDA receptor through a multi-faceted mechanism. Primarily, it functions as an open-channel blocker, physically occluding the ion channel pore once it has been opened by the binding of glutamate and a co-agonist (glycine or D-serine). This block is strongly voltage-dependent, being more pronounced at negative membrane potentials and relieved at positive potentials.[1] Additionally, arcaine interacts with the polyamine binding site on the NMDA receptor complex, where it acts as a competitive antagonist to the potentiating effects of endogenous polyamines like spermidine and spermine.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the NMDA receptor, as determined by various in vitro assays.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| IC50 | 9.13 µM | - | NMDA receptor binding | [1] |

| KD | 61 µM | Cultured Rat Hippocampal Neurons | Whole-cell recording at -60 mV | [1] |

| IC50 | 60.1 µM | X. laevis oocytes expressing rat NMDA receptors | Inhibition of NMDA and glycine-induced inward currents | [1] |

Table 2: Kinetics of this compound Channel Block

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| Binding Rate (k+1) | 4.4 x 10⁸ M⁻¹s⁻¹ | Cultured Rat Hippocampal Neurons | Single-channel recording | [1] |

| Unbinding Rate (k-1) | 1.8 x 10⁴ s⁻¹ | Cultured Rat Hippocampal Neurons | Single-channel recording | [1] |

Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity and other cellular processes. This compound, by blocking the NMDA receptor channel, prevents this Ca²⁺ influx and the subsequent activation of downstream signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the antagonistic effects of this compound on the NMDA receptor.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on NMDA-evoked currents in cultured neurons.

Experimental Workflow:

Materials:

-

Cell Culture: Primary hippocampal neurons cultured on glass coverslips.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

-

Agonists: NMDA (N-methyl-D-aspartate), Glycine.

-

Antagonist: this compound.

-

Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Cell Preparation: Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with external solution.

-

Establish Whole-Cell Configuration:

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a neuron and form a giga-ohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

-

Voltage Clamp: Clamp the neuron at a holding potential of -60 mV.

-

Application of Agonists and Antagonist:

-

Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

-

Once a stable baseline current is established, co-apply this compound at a range of concentrations (e.g., 1 µM to 1 mM) along with the NMDA/glycine solution.

-

-

Recording: Record the NMDA-evoked currents in the absence and presence of different concentrations of this compound.

-

Data Analysis:

-

Measure the peak amplitude of the inward current for each concentration of this compound.

-

Normalize the current amplitude to the control (no arcaine) response.

-

Plot the normalized current as a function of this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 or KD value.

-

Single-Channel Recording

This protocol allows for the direct observation of this compound's blocking effect on individual NMDA receptor channels.

Materials:

-

Same as for whole-cell patch-clamp, with the exception of the internal solution which will be the external solution.

Procedure:

-

Cell-Attached or Outside-Out Patch Configuration:

-

Form a giga-ohm seal on the membrane of a neuron.

-

For cell-attached mode, the pipette solution will contain NMDA, glycine, and this compound.

-

For outside-out mode, excise a patch of membrane and perfuse with solutions containing the agonists and antagonist.

-

-

Recording:

-

Apply a constant holding potential (e.g., -60 mV to -100 mV).

-

Record single-channel currents in the presence of NMDA and glycine, and then with the addition of this compound.

-

-

Data Analysis:

-

Measure the amplitude and open duration of single-channel events.

-

Analyze the reduction in apparent single-channel amplitude and the increase in channel flickering in the presence of arcaine, which are characteristic of open-channel block.

-

From the analysis of the block and unblock events, the binding and unbinding rates can be estimated.[1]

-

Radioligand Binding Assay ([³H]MK-801)

This assay is used to determine the affinity of this compound for the NMDA receptor ion channel binding site, often in competition with a known channel blocker like [³H]MK-801.

Experimental Workflow:

References

- 1. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of the NMDA receptor by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Arcaine Sulfate in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of arcaine sulfate in rodents. This document includes summaries of quantitative data, detailed experimental protocols for various administration routes, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Arcaine is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding at the polyamine site. It has been demonstrated to impair contextual and auditory fear conditioning in rats, highlighting its potential as a tool for neuroscience research. Proper in vivo administration is critical for obtaining reliable and reproducible experimental results. This document outlines key considerations and detailed protocols for the administration of this compound to rodents.

Data Presentation

The following tables summarize the available quantitative data for the in vivo administration of this compound and the structurally similar compound, agmatine, in rodents.

Table 1: this compound Administration Parameters in Rats

| Parameter | Value | Administration Route | Study Type | Species/Strain | Reference |

| Dosage | 10 mg/kg | Intraperitoneal (IP) | Behavioral (Fear Conditioning) | Rat | [1] |

Table 2: Agmatine Administration Parameters in Rodents (for reference)

| Parameter | Value | Administration Route | Study Type | Species/Strain | Observations | Reference |

| Dosage | 1.0 and 30 mg/kg | Intraperitoneal (IP) | Behavioral (Anxiety) | Mouse | Therapeutic administration reduced anxiety-like behaviors. | |

| Dosage | 40, 80, and 160 mg/kg/day | Subcutaneous (SC) | Toxicity | Male Wistar albino rats | Ulcerative necrotic cutaneous lesions appeared after the third day of administration. | [2][3] |

| Dosage | 80 mg/kg/day | Intraperitoneal (IP) | Toxicity | Male Wistar albino rats | No dermal toxicity observed with prolonged administration. | [2][3] |

| Dosage | 5 and 10 mg/kg | Intraperitoneal (IP) | Protective (Acute Pancreatitis) | Female Sprague-Dawley rats | Protective effects observed. | |

| Vehicle | Saline | Intraperitoneal (IP) & Subcutaneous (SC) | Various | Rats | - | [2] |

Table 3: this compound Solubility

| Solvent | Solubility | Notes |

| Water | 25 mM; 49.00-51.00 mg/mL | Clear to very slightly hazy, colorless to faintly yellow solution.[4][5][6] |

| 1 M NaOH | 50 mg/mL | Clear to slightly hazy, colorless to faintly yellow solution.[5][6] |

| PBS (pH 7.2) | 1 mg/mL | - |

| Ethanol | Insoluble | -[5][6] |

Signaling Pathway

This compound acts as an antagonist at the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity.

Caption: Arcaine blocks the NMDA receptor, inhibiting ion influx.

Experimental Protocols

Note: All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.

Intraperitoneal (IP) Injection

This is a common and effective route for systemic administration.

Workflow for Intraperitoneal Injection

Caption: Workflow for intraperitoneal administration of this compound.

Materials:

-

This compound

-

Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (23-27 gauge)

-

70% ethanol wipes

-

Animal scale

Protocol:

-

Preparation of this compound Solution:

-

Based on solubility data, this compound can be dissolved in sterile saline or PBS.[4][5][6] For a 10 mg/kg dose in a 250g rat, you would need 2.5 mg of this compound.

-